molecular formula C12H15N3 B11897106 2-Ethyl-N,N-dimethylquinazolin-4-amine

2-Ethyl-N,N-dimethylquinazolin-4-amine

Cat. No.: B11897106
M. Wt: 201.27 g/mol
InChI Key: OITGVDJRIUOIQY-UHFFFAOYSA-N
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Description

2-Ethyl-N,N-dimethylquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N,N-dimethylquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with ethyl iodide and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N,N-dimethylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-N,N-dimethylquinazolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N,N-dimethylquinazolin-4-amine
  • 2-Propyl-N,N-dimethylquinazolin-4-amine
  • 2-Butyl-N,N-dimethylquinazolin-4-amine

Uniqueness

2-Ethyl-N,N-dimethylquinazolin-4-amine is unique due to its specific ethyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-ethyl-N,N-dimethylquinazolin-4-amine

InChI

InChI=1S/C12H15N3/c1-4-11-13-10-8-6-5-7-9(10)12(14-11)15(2)3/h5-8H,4H2,1-3H3

InChI Key

OITGVDJRIUOIQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)N(C)C

Origin of Product

United States

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